6-prenilcrisina

Descripción general

Descripción

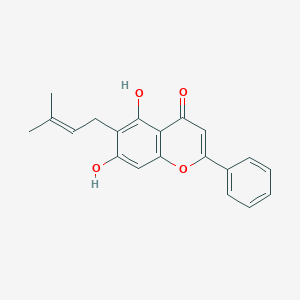

6-(3,3-Dimethylallyl)chrysin, also known as 6-Prenylchrysin, is a naturally occurring flavonoid derivative. It is a prenylated form of chrysin, which is a dihydroxyflavone. The compound has a molecular formula of C20H18O4 and a molecular weight of 322.3545 g/mol . Chrysin and its derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties

Mecanismo De Acción

Target of Action

6-Prenylchrysin, a unique flavonoid, primarily targets the Breast Cancer Resistance Protein (ABCG2) . ABCG2 is an ATP-binding cassette transporter involved in multidrug resistance in cancer cells, contributing to the failure of anticancer chemotherapy .

Mode of Action

6-Prenylchrysin acts as a potent and specific inhibitor of ABCG2 . It interacts with ABCG2, inhibiting its drug efflux activity, thereby reversing the multidrug resistance in cancer cells .

Biochemical Pathways

The key step in the biosynthesis of 6-Prenylchrysin is the prenyl transfer reaction, catalyzed by prenyltransferases . This reaction significantly contributes to the structural and biological diversity of these compounds . The prenylation of flavonoids enhances various biological activities, suggesting an attractive tool for developing functional foods .

Pharmacokinetics

It is known that prenylation enhances the lipophilicity of flavonoids, leading to higher affinity with cell membranes . This could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Prenylchrysin, impacting its bioavailability .

Result of Action

The inhibition of ABCG2 by 6-Prenylchrysin results in the sensitization of cancer cells to chemotherapeutic drugs . For instance, 6-Prenylchrysin at 0.5 μmol/L efficiently sensitized the growth of wild-type ABCG2-transfected cells to mitoxantrone . This suggests that 6-Prenylchrysin could potentially be used to reverse ABCG2-mediated drug resistance in cancer treatment .

Action Environment

The action of 6-Prenylchrysin can be influenced by various environmental factors. For instance, the prenylation of flavonoids, which enhances their biological activity, can be influenced by factors such as the availability of prenyl donors

Análisis Bioquímico

Biochemical Properties

6-Prenylchrysin has been identified as a potent and specific inhibitor of the breast cancer resistance protein ABCG2 . This protein is an ATP-binding cassette (ABC) transporter involved in multidrug resistance in cancer cells . The inhibitory effect of 6-prenylchrysin on ABCG2 is a key aspect of its role in biochemical reactions .

Cellular Effects

6-Prenylchrysin has shown significant effects on various types of cells, particularly cancer cells. It has been found to efficiently sensitize the growth of wild-type ABCG2-transfected cells to mitoxantrone . This suggests that 6-prenylchrysin can influence cell function by modulating the activity of ABC transporters, thereby affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-prenylchrysin involves its interaction with the ABCG2 protein. It does not alter the ATPase activity of the protein but inhibits its drug efflux activity . This inhibition is believed to be a result of the prenylation at position 6 of the flavonoid structure, which enhances the potency of 6-prenylchrysin .

Dosage Effects in Animal Models

The effects of 6-prenylchrysin at different dosages in animal models have not been extensively studied. Given its potent inhibitory effect on ABCG2, it is plausible that its effects could vary with different dosages, potentially exhibiting threshold effects or toxic effects at high doses .

Metabolic Pathways

6-Prenylchrysin is involved in the metabolic pathways catalyzed by prenyltransferases . These enzymes catalyze the transfer reactions of prenyl moieties from different prenyl donors to various acceptors, contributing significantly to the structural and biological diversity of compounds like 6-prenylchrysin .

Transport and Distribution

The transport and distribution of 6-prenylchrysin within cells and tissues are likely influenced by its interaction with ABC transporters like ABCG2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Dimethylallyl)chrysin typically involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 6-(3,3-Dimethylallyl)chrysin may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-(3,3-Dimethylallyl)chrysin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The prenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include quinones, dihydroflavones, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

6-(3,3-Dimethylallyl)chrysin is unique due to its prenylated structure, which enhances its biological activity compared to non-prenylated flavonoids like chrysin. Similar compounds include:

6,8-Di-(3,3-Dimethylallyl)chrysin: Another prenylated derivative with similar but more potent biological activities.

Chrysin: The non-prenylated parent compound with lower bioavailability and efficacy.

Luteolin: A structurally similar flavonoid with comparable anti-inflammatory and antioxidant properties.

Actividad Biológica

6-Prenylchrysin is a prenylated flavonoid derived from various plant sources, particularly noted for its potential therapeutic applications in cancer treatment. This compound has garnered attention due to its ability to modulate drug resistance in cancer cells, specifically through inhibition of the breast cancer resistance protein (ABCG2). This article reviews the biological activity of 6-prenylchrysin, focusing on its mechanisms, efficacy in cancer models, and potential clinical applications.

Chemical Structure and Properties

6-Prenylchrysin is characterized by a prenyl group attached at the 6-position of the chrysin backbone. The presence of this hydrophobic prenyl group enhances its lipophilicity and membrane permeability, which is thought to be crucial for its biological activity.

The primary mechanism through which 6-prenylchrysin exerts its effects is by inhibiting ABCG2, a protein that plays a significant role in multidrug resistance (MDR) in cancer cells. Studies have shown that:

- Inhibition of ABCG2 : 6-Prenylchrysin demonstrates potent inhibition of ABCG2 with an IC50 value comparable to known inhibitors like GF120918 (IC50 = 0.3 µmol/L) . This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.

- Cellular Uptake : The compound does not appear to be transported by ABCG2, indicating a specific interaction that alters drug efflux mechanisms without contributing to cytotoxicity itself .

Efficacy in Cancer Models

Numerous studies have investigated the antiproliferative effects of 6-prenylchrysin across various cancer cell lines:

- Breast Cancer : In vitro studies have shown that 6-prenylchrysin sensitizes breast cancer cell lines (e.g., T-47D) to chemotherapeutics like mitoxantrone. The compound's efficacy was significantly higher than non-prenylated counterparts .

- Structure-Activity Relationship : The position of the prenyl group is critical; for instance, 8-prenylnaringenin exhibited weaker activity compared to 6-prenylnaringenin, highlighting the importance of structural modifications in flavonoid activity .

Case Studies and Research Findings

Several key studies illustrate the biological activity and therapeutic potential of 6-prenylchrysin:

- Flavonoid Structure-Activity Studies : A comprehensive study identified 6-prenylchrysin as a potent inhibitor of ABCG2, demonstrating its potential as a lead compound for overcoming drug resistance in breast cancer therapy .

- Antiproliferative Activity Assessment : In a comparative analysis using various flavonoids, 6-prenylchrysin showed superior antiproliferative effects against multiple breast cancer cell lines, with selectivity indexes indicating lower toxicity compared to conventional chemotherapeutics .

- Mechanistic Insights : Research indicated that 6-prenylchrysin alters the ATPase activity of mutant ABCG2, suggesting a nuanced interaction that could inform future drug design strategies targeting MDR .

Data Summary

The following table summarizes key findings related to the biological activity of 6-prenylchrysin:

Propiedades

IUPAC Name |

5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10-11,21,23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXNWJHCSFYZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332054 | |

| Record name | 6-(3,3-DMA)chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50678-91-6 | |

| Record name | 6-(3,3-DMA)chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-prenylchrysin a potent inhibitor of ABCG2?

A1: Research indicates that the specific structural features of 6-prenylchrysin contribute to its potent inhibition of ABCG2. [] The presence of a prenyl group at position 6 of the chrysin backbone significantly enhances its inhibitory activity compared to other flavonoids like tectochrysin. [] This highlights the importance of the prenyl group for interacting with ABCG2 and disrupting its drug efflux function.

Q2: How does 6-prenylchrysin compare to other ABCG2 inhibitors like GF120918?

A2: While both 6-prenylchrysin and GF120918 exhibit potent inhibition of ABCG2, they differ in their mechanisms and interaction profiles. [] Unlike GF120918, 6-prenylchrysin does not significantly alter the ATPase activity of wild-type ABCG2. [] Interestingly, both compounds stimulate the ATPase activity of mutant ABCG2 (R482T), suggesting a complex interplay with different ABCG2 variants. [] Notably, 6-prenylchrysin demonstrates lower intrinsic cytotoxicity compared to GF120918. []

Q3: How does 6-prenylchrysin impact the efficacy of anticancer drugs?

A3: Studies show that 6-prenylchrysin can effectively sensitize cancer cells overexpressing ABCG2 to the cytotoxic effects of anticancer drugs. [] For instance, it significantly enhances the sensitivity of wild-type ABCG2-transfected cells to mitoxantrone at relatively low concentrations (0.5 μmol/L). [] This sensitization effect underscores its potential as a chemosensitizing agent to overcome ABCG2-mediated multidrug resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.